N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzooxazole ring, followed by the introduction of the methoxy and ethoxy groups. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzooxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Benzooxazol-2-yl-2-methoxy-phenyl)-butyramide
- N-(5-Benzooxazol-2-yl-2-methoxy-phenyl)-2-(2,4-dimethyl-phenoxy)-acetamide
Uniqueness
Compared to similar compounds, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide exhibits unique structural features, such as the presence of the chloro and ethoxy groups, which may contribute to its distinct chemical and biological properties
Properties
CAS No. |
6198-56-7 |
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Molecular Formula |
C23H19ClN2O4 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide |
InChI |
InChI=1S/C23H19ClN2O4/c1-3-29-19-10-8-14(12-16(19)24)22(27)25-18-13-15(9-11-20(18)28-2)23-26-17-6-4-5-7-21(17)30-23/h4-13H,3H2,1-2H3,(H,25,27) |
InChI Key |
HBXONKFFISDWEA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)Cl |
Origin of Product |
United States |
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